molecular formula C20H23N5O3S B2702342 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 893919-61-4

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2702342
CAS No.: 893919-61-4
M. Wt: 413.5
InChI Key: VXRCRLGYZMUNKW-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring, a sulfanyl group, and an acetamide group

Preparation Methods

The synthesis of 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form the pyrimidine ring system.

    Cyclization: The intermediate product undergoes cyclization to form the fused pyrimidine rings.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide can be compared with other pyrimidine derivatives, such as:

    2,4-diaminopyrimidine: Known for its use in antifolate drugs.

    5-fluorouracil: A widely used chemotherapeutic agent.

    Trimethoprim: An antibiotic that inhibits bacterial dihydrofolate reductase.

The uniqueness of this compound lies in its specific structural features and the presence of the sulfanyl and acetamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-11(2)21-14(26)10-29-18-15-17(24(4)20(28)25(5)19(15)27)22-16(23-18)13-9-7-6-8-12(13)3/h6-9,11H,10H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRCRLGYZMUNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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